1-Fluoro-4-isopropoxybenzene
Description
Significance of Fluorinated Aryl Ethers in Medicinal Chemistry and Materials Science
Fluorinated aryl ethers are a class of compounds that have garnered significant attention in both medicinal chemistry and materials science due to the unique properties imparted by the fluorine atom. The introduction of fluorine into organic molecules can profoundly influence their physicochemical and biological characteristics. researchgate.netresearchgate.net
In medicinal chemistry, the presence of fluorine can enhance a drug's metabolic stability, lipophilicity, and binding affinity to target proteins. researchgate.netresearchgate.netspringernature.com The replacement of a hydrogen atom with a fluorine atom, which is a bioisostere for hydrogen, can block sites of metabolic oxidation, thereby increasing the half-life of a drug in the body. researchgate.net For instance, the difluoromethyl group (CF2) is considered a bioisostere of an oxygen atom or a carbonyl group and its incorporation can improve metabolic stability. researchgate.net Consequently, many marketed drugs across various therapeutic areas, including cardiovascular and neurological drugs, contain fluorine. researchgate.net The aryldifluoromethyl aryl ether motif (ArCF2OAr'), for example, has shown improved metabolic stability against oxidation by cytochrome P450 enzymes. springernature.com The development of efficient synthetic methods, such as palladium-catalyzed cross-coupling reactions, has further facilitated the synthesis of fluorinated alkyl aryl ethers for pharmaceutical research. acs.org
In the realm of materials science, fluorinated poly(aryl ether)s are prized for their exceptional properties, which include high thermal stability, excellent hydrophobicity, low dielectric constants, and low dielectric loss. tandfonline.comdoi.orgrsc.org These characteristics make them highly valuable for applications in microelectronics and high-frequency communication networks. tandfonline.comrsc.orgnih.gov The presence of fluorine atoms lowers the polarity of the polymer, leading to a reduced dielectric constant, which is crucial for minimizing signal delay and power consumption in integrated circuits. tandfonline.comacs.org Furthermore, the aromatic rings in the polymer backbone contribute to their rigidity and thermal resistance, while the ether linkages provide flexibility and processability. tandfonline.comdoi.org
Overview of Strategic Research Trajectories for 1-Fluoro-4-isopropoxybenzene
While extensive research on this compound itself is not widely published, its strategic research trajectories can be inferred from its role as a chemical intermediate and the applications of structurally similar compounds. smolecule.com The primary research focus for this compound is its utilization as a building block in organic synthesis to create more complex molecules with potential applications in pharmaceuticals and materials science. evitachem.com
Its structure is analogous to other fluorinated compounds that are investigated for their biological activity. For example, fluorinated compounds are studied for their potential as antimicrobial, anticancer, and anti-inflammatory agents due to enhanced efficacy and specificity. The strategic importance of this compound lies in its potential as a precursor to novel therapeutic agents. It can be used in the synthesis of molecules where the fluorinated isopropoxy phenyl moiety is a key structural component.
In materials science, research involving similar fluorinated aryl ethers focuses on the development of high-performance polymers. Given the desirable properties of fluorinated poly(aryl ether)s, a logical research trajectory for this compound would be its use as a monomer or a modifying agent in the synthesis of new polymers with tailored dielectric properties, thermal stability, and hydrophobicity.
Structural Basis for Unique Reactivity and Interaction Profiles in Organic Transformations
The reactivity of this compound is dictated by the electronic properties of the fluorine atom and the isopropoxy group attached to the benzene (B151609) ring. Both substituents influence the electron density of the aromatic ring and direct the regioselectivity of electrophilic aromatic substitution reactions.
The isopropoxy group (-OCH(CH3)2) is an activating group and an ortho-, para-director. This is because the oxygen atom has lone pairs of electrons that can be donated to the benzene ring through resonance, thereby increasing the electron density at the ortho and para positions and making the ring more susceptible to electrophilic attack.
The fluorine atom, on the other hand, is a deactivating group due to its high electronegativity, which withdraws electron density from the ring via the inductive effect. However, like the isopropoxy group, it is also an ortho-, para-director because of the resonance effect of its lone pairs. In the case of this compound, the two substituents are para to each other. The interplay of the activating isopropoxy group and the deactivating fluoro group creates a unique reactivity profile.
The presence of these functional groups also allows for other types of reactions. For instance, the fluorine atom can be displaced by a strong nucleophile in nucleophilic aromatic substitution reactions, although this typically requires harsh conditions or the presence of additional electron-withdrawing groups on the ring. evitachem.com The isopropoxy group can potentially be cleaved under certain conditions. This combination of functional groups provides multiple reaction sites, making this compound a versatile intermediate in the synthesis of multifunctional molecules. evitachem.comsmolecule.com
Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-4-propan-2-yloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-7(2)11-9-5-3-8(10)4-6-9/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNOLDRFHJLOPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30612594 | |
| Record name | 1-Fluoro-4-[(propan-2-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30612594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
459-06-3 | |
| Record name | 1-Fluoro-4-[(propan-2-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30612594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 1 Fluoro 4 Isopropoxybenzene
Established Synthetic Routes and Reaction Conditions
The creation of the ether linkage in 1-Fluoro-4-isopropoxybenzene is most commonly accomplished via nucleophilic aromatic substitution, specifically the Williamson ether synthesis. Additionally, the aromatic ring of this compound can be further functionalized through electrophilic aromatic substitution reactions.
Nucleophilic Aromatic Substitution Approaches
The Williamson ether synthesis is a cornerstone method for preparing ethers and is highly applicable to the synthesis of this compound. wikipedia.orgbyjus.com This S\sub{N}2 reaction involves the reaction of an alkoxide with a suitable organohalide. wikipedia.org
The most direct and widely employed method for synthesizing this compound is the alkylation of 4-fluorophenol (B42351) with an isopropyl halide, such as 2-bromopropane (B125204) or 2-chloropropane. In this reaction, the phenoxide ion, generated by deprotonating 4-fluorophenol with a base, acts as a nucleophile and attacks the electrophilic carbon of the isopropyl halide, displacing the halide and forming the desired ether.
The choice of base is critical for the efficient deprotonation of 4-fluorophenol to form the nucleophilic 4-fluorophenoxide.
Potassium Carbonate (K₂CO₃): This inorganic base is a popular choice due to its moderate basicity, low cost, and ease of handling. It is effective in deprotonating the phenolic hydroxyl group to facilitate the nucleophilic attack on the isopropyl halide. The use of anhydrous potassium carbonate is often preferred to minimize side reactions.
Magnesium Bromide (MgBr₂): While less common as a primary base for deprotonation in Williamson ether synthesis, magnesium bromide can act as a Lewis acid catalyst. In some contexts, Lewis acids can enhance the reactivity of the alkylating agent or influence the reaction's regioselectivity, though its direct role as a catalyst in this specific synthesis is not extensively documented in readily available literature.
The following table illustrates the effect of different bases on the yield of aryl ethers in reactions analogous to the synthesis of this compound.
| Base | Typical Solvent | General Yield Range |
|---|---|---|
| Potassium Carbonate (K₂CO₃) | DMF, Acetonitrile | Good to Excellent (70-95%) |
| Sodium Hydride (NaH) | THF, DMF | Excellent (>90%) |
| Potassium Hydroxide (B78521) (KOH) | Ethanol, DMSO | Moderate to Good (60-85%) |
The Williamson ether synthesis is an S\sub{N}2 reaction, and its rate is significantly influenced by the choice of solvent. wikipedia.org Polar aprotic solvents are generally preferred as they can solvate the cation of the base (e.g., K⁺) while leaving the phenoxide anion relatively free and highly nucleophilic. wikipedia.org
Anhydrous Conditions: The presence of water is detrimental to the reaction as it can protonate the highly reactive phenoxide intermediate, rendering it non-nucleophilic, and can also lead to hydrolysis of the alkyl halide. Therefore, the use of anhydrous solvents and reagents is crucial for maximizing the yield of the ether.
Solvent Selection:
N,N-Dimethylformamide (DMF): A common and effective solvent for this reaction due to its high polarity and aprotic nature.
Acetonitrile (CH₃CN): Another excellent choice that effectively dissolves the reactants and promotes the S\sub{N}2 mechanism. wikipedia.org
Acetone (B3395972): While less polar than DMF or acetonitrile, acetone can also be used, often with good results, particularly when paired with a strong base.
The table below demonstrates the impact of solvent choice on the yield of Williamson ether synthesis for similar aryl ethers.
| Solvent | Dielectric Constant (Approx.) | General Impact on Reaction Rate | Typical Yield Range |
|---|---|---|---|
| N,N-Dimethylformamide (DMF) | 37 | High | 85-95% |
| Acetonitrile | 36 | High | 80-90% |
| Acetone | 21 | Moderate | 70-85% |
| Tetrahydrofuran (THF) | 7.5 | Moderate | 65-80% |
Temperature plays a significant role in the rate and outcome of the synthesis. A typical Williamson ether synthesis is conducted at temperatures ranging from 50 to 100 °C. wikipedia.orgbyjus.com
Increased Temperature: Generally, higher temperatures increase the reaction rate. However, excessively high temperatures can promote side reactions, particularly the E2 elimination of the isopropyl halide to form propene, which is a competing reaction pathway. wikipedia.org
Optimized Temperature: The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing the formation of byproducts. For the synthesis of this compound, a temperature range of 60-80 °C is often employed to ensure good conversion without significant decomposition or side reactions.
The following table provides a general overview of the effect of temperature on a typical Williamson ether synthesis.
| Temperature Range | Relative Reaction Rate | Potential for Side Reactions (Elimination) |
|---|---|---|
| Room Temperature (20-25 °C) | Very Slow | Low |
| 50-80 °C | Moderate to Fast | Moderate |
| > 100 °C | Very Fast | High |
Alkylation of 4-Fluorophenol with Isopropyl Halides
Electrophilic Aromatic Substitution for Functional Group Introduction (e.g., Friedel-Crafts Acylation)
The this compound ring is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups. The isopropoxy group is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the aromatic ring via resonance. The fluorine atom, while being electronegative and thus deactivating the ring inductively, is also an ortho-, para-director due to the resonance donation of its lone pairs.
In the case of this compound, the powerful activating and directing effect of the isopropoxy group dominates. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho to the isopropoxy group (and meta to the fluorine).
Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) onto the aromatic ring using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.org For this compound, acylation would be expected to yield predominantly the 2-acyl-1-fluoro-4-isopropoxybenzene isomer.
The general reaction is as follows:
This compound + RCOCl (with AlCl₃) → 2-Acyl-1-fluoro-4-isopropoxybenzene + HCl
The table below outlines the expected major products and reaction conditions for the Friedel-Crafts acylation of a related compound, 4-fluoroanisole, which provides a good model for the reactivity of this compound.
| Acylating Agent | Catalyst | Expected Major Product | Anticipated Yield |
|---|---|---|---|
| Acetyl Chloride | AlCl₃ | 1-(2-Fluoro-5-methoxyphenyl)ethanone | Good |
| Benzoyl Chloride | AlCl₃ | (2-Fluoro-5-methoxyphenyl)(phenyl)methanone | Good |
Palladium-Catalyzed Coupling Reactions in Synthetic Routes
Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, offering efficient and versatile methods for the formation of carbon-heteroatom bonds. In the context of this compound synthesis, the Buchwald-Hartwig amination reaction, which has been extended to include the formation of C–O bonds for etherification, represents a significant advancement. wikipedia.org This methodology provides a powerful alternative to traditional methods like the Ullmann condensation, often proceeding under milder conditions with a broader substrate scope. wikipedia.org
The synthesis of aryl ethers via palladium catalysis typically involves the coupling of an aryl halide or triflate with an alcohol in the presence of a palladium catalyst and a suitable ligand. While direct palladium-catalyzed synthesis of this compound from 4-fluorophenol and an isopropyl halide is not extensively documented, the principles of the Buchwald-Hartwig etherification are applicable. The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the alkoxide, and subsequent reductive elimination to yield the desired aryl ether and regenerate the Pd(0) catalyst.
The choice of ligand is crucial for the success of these reactions. Sterically hindered and electron-rich phosphine (B1218219) ligands, such as those from the Josiphos family or biaryl dialkylphosphines, have proven effective in promoting the coupling of various aryl halides with nucleophiles. nih.gov These ligands facilitate the reductive elimination step, which can be the rate-limiting step in the catalytic cycle. nih.gov
Below is a table summarizing typical components in a palladium-catalyzed etherification reaction for the synthesis of aryl ethers, which can be adapted for this compound.
| Component | Example | Role |
| Palladium Precatalyst | Pd(OAc)₂, [Pd(allyl)Cl]₂ | Source of the active Pd(0) catalyst |
| Ligand | Biarylphosphines (e.g., RuPhos), Josiphos ligands | Stabilizes the palladium center and facilitates key reaction steps |
| Base | NaOtBu, Cs₂CO₃ | Deprotonates the alcohol to form the nucleophilic alkoxide |
| Solvent | Toluene, Dioxane | Provides the reaction medium |
| Aryl Halide | 4-Bromo-1-fluorobenzene | Electrophilic coupling partner |
| Alcohol | Isopropanol | Nucleophilic coupling partner |
Novel and Emerging Synthetic Pathways
Development of Regioselective Synthesis Protocols
Regioselectivity is a critical consideration in the synthesis of substituted aromatic compounds, ensuring the formation of the desired isomer. In the synthesis of this compound, the goal is to selectively introduce the isopropoxy group at the para position relative to the fluorine atom. The development of regioselective synthesis protocols is essential to maximize the yield of the target compound and minimize the formation of ortho and meta isomers, which can be difficult to separate.
The directing effects of substituents on the aromatic ring play a pivotal role in achieving regioselectivity. The fluorine atom in a fluorobenzene (B45895) ring is an ortho, para-director for electrophilic aromatic substitution. However, for nucleophilic aromatic substitution (SNA), which is a common pathway for introducing alkoxy groups, the position of the nucleophilic attack is governed by the presence of electron-withdrawing groups and the stability of the intermediate Meisenheimer complex.
In the absence of strong activating groups, achieving high regioselectivity can be challenging. One strategy to ensure the desired 4-isopropoxy isomer is to start with a precursor that already has the desired substitution pattern, such as 4-fluorophenol. The reaction of 4-fluorophenol with an isopropylating agent via a Williamson ether synthesis or a palladium-catalyzed coupling would inherently lead to the desired this compound, thus ensuring perfect regioselectivity.
Recent research has focused on developing catalytic systems that can control regioselectivity in the functionalization of aromatic C-H bonds. While not yet standard for the synthesis of this specific molecule, these emerging methods hold promise for future, more direct and efficient regioselective syntheses of substituted fluorobenzenes.
Multi-Step Synthesis from Diverse Precursors (e.g., 3-Fluorophenol-based routes)
While starting from 4-fluorophenol is the most direct route, this compound can also be synthesized from other precursors through multi-step reaction sequences. A plausible, albeit less direct, route could start from the isomeric 3-fluorophenol (B1196323). This approach would require a series of transformations to introduce the isopropoxy group at the desired position.
A hypothetical multi-step synthesis from 3-fluorophenol could involve the following steps:
Bromination: The first step would be the regioselective bromination of 3-fluorophenol. The hydroxyl group is a strong activating group and an ortho, para-director, while the fluorine atom is a weaker activating group and also an ortho, para-director. The major product of bromination would be 4-bromo-3-fluorophenol, where the bromine atom is introduced para to the hydroxyl group. Patents have described similar brominations of fluorophenols in organic acid solvents. google.com
Protection of the Hydroxyl Group: To avoid side reactions in the subsequent step, the phenolic hydroxyl group would likely need to be protected. This could be achieved by converting it to a benzyl (B1604629) ether or a silyl (B83357) ether.
Introduction of the Isopropoxy Group: With the hydroxyl group protected, the bromine atom can be replaced with an isopropoxy group. This could potentially be achieved through a nucleophilic aromatic substitution reaction or a palladium-catalyzed coupling reaction.
Deprotection: The final step would be the removal of the protecting group from the hydroxyl group to yield the intermediate 4-isopropoxy-3-fluorophenol.
Conversion of the Hydroxyl Group to Fluorine (Halex Reaction): The final transformation to obtain this compound from 4-isopropoxy-3-fluorophenol is challenging. A direct conversion of the phenolic hydroxyl group to a fluorine atom would be required, a reaction that is not straightforward.
Considerations for Industrial Scale-Up of Synthesis Procedures
The industrial-scale production of this compound requires careful consideration of factors such as cost, safety, efficiency, and environmental impact. The Williamson ether synthesis is a classic and widely used method for the large-scale production of ethers due to its reliability and the relatively low cost of the reagents. wikipedia.org
Key considerations for the industrial scale-up of the synthesis of this compound, likely via the Williamson ether synthesis from 4-fluorophenol and an isopropyl halide, include:
Reaction Conditions: Optimizing reaction parameters such as temperature, pressure, and reaction time is crucial for maximizing yield and throughput. While laboratory-scale syntheses may use strong bases like sodium hydride, industrial processes often favor weaker, less hazardous, and more cost-effective bases like potassium carbonate or sodium hydroxide. youtube.com The use of phase-transfer catalysts can also enhance the reaction rate and efficiency in a two-phase system.
Solvent Selection: The choice of solvent is critical. It should be effective in dissolving the reactants, inert to the reaction conditions, and easily recoverable. Solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetone are commonly used. From an environmental and safety perspective, the use of greener solvents or even solvent-free conditions is increasingly desirable.
Raw Material Sourcing and Cost: The availability and cost of the starting materials, 4-fluorophenol and the isopropylating agent (e.g., 2-bromopropane or isopropyl tosylate), are major economic drivers.
Process Safety: The handling of flammable solvents, corrosive bases, and potentially toxic reagents requires robust safety protocols and specialized equipment to prevent accidents and ensure worker safety.
Waste Management: The generation of by-products, such as inorganic salts from the neutralization of the base, needs to be managed effectively. This includes developing processes for waste treatment and disposal that comply with environmental regulations.
Product Purification: The final product must be purified to meet the required specifications. Industrial-scale purification methods, such as distillation, are employed to remove unreacted starting materials, by-products, and solvent residues.
The development of continuous flow processes for ether synthesis is an emerging area that offers potential advantages for industrial production, including improved heat and mass transfer, enhanced safety, and easier automation.
Mechanistic Investigations of Chemical Reactivity of 1 Fluoro 4 Isopropoxybenzene
Electrophilic Aromatic Substitution Mechanisms
In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. The rate and position of this substitution are highly dependent on the nature of the substituents already present.
The fluorine atom exhibits a dual electronic effect on the benzene (B151609) ring. Due to its high electronegativity, it withdraws electron density from the ring through the sigma bond network, an effect known as a negative inductive effect (-I). This inductive withdrawal deactivates the ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene itself. chemistrysteps.comlibretexts.org
The isopropoxy group, on the other hand, is a strong activating group. The oxygen atom readily donates its lone pair electrons into the ring via resonance (+R), significantly increasing the electron density of the aromatic system and making it much more reactive than benzene. masterorganicchemistry.com It also has a weak electron-withdrawing inductive effect (-I) due to the oxygen's electronegativity, but this is overwhelmingly surpassed by the powerful resonance donation.
In 1-Fluoro-4-isopropoxybenzene, the strong activating effect of the isopropoxy group dominates the weak deactivating effect of the fluorine atom, rendering the ring as a whole activated towards electrophilic aromatic substitution.
Table 1: Hammett Substituent Constants (σ) for Fluorine and Methoxy (B1213986) Groups
The Hammett equation provides a quantitative measure of the electronic influence of substituents on a benzene ring. A negative σ value indicates an electron-donating character (activating), while a positive value indicates an electron-withdrawing character (deactivating). The methoxy group is used here as an analogue for the isopropoxy group.
| Substituent | σ_meta (σ_m) | σ_para (σ_p) | Electronic Effect Summary |
| -F | 0.34 | 0.06 | Inductive withdrawal (-I) > Resonance donation (+R) |
| -OCH₃ | 0.11 | -0.24 | Resonance donation (+R) >> Inductive withdrawal (-I) |
Data sourced from multiple references. oup.comresearchgate.netscispace.compitt.edu
Both the fluorine and isopropoxy substituents are ortho, para-directors. masterorganicchemistry.com This means they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. This directing effect is a consequence of the stability of the carbocation intermediate, known as the arenium ion or sigma complex, that is formed during the reaction. thieme-connect.com
When an electrophile attacks at the ortho or para position to an electron-donating group like isopropoxy or fluorine, a resonance structure can be drawn where the positive charge is placed on the carbon atom bearing the substituent. This allows the lone pairs of the oxygen or fluorine atom to delocalize and stabilize the positive charge, lowering the activation energy for that pathway. masterorganicchemistry.com Attack at the meta position does not allow for this direct stabilization, making it a much less favorable pathway.
In this compound, the positions ortho to the powerful isopropoxy group (C2 and C6) are the most activated and, therefore, the most likely sites for electrophilic attack. The position ortho to the fluorine atom (C3) is also ortho to the isopropoxy group, making it a highly probable site of substitution. Steric hindrance from the bulky isopropyl group may slightly disfavor attack at the positions immediately adjacent to it compared to the positions adjacent to the smaller fluorine atom. dalalinstitute.com
Table 2: Typical Regioselectivity in the Nitration of Anisole
Anisole (methoxybenzene) serves as a useful analogue for predicting the regioselectivity of this compound. The data shows a strong preference for substitution at the ortho and para positions.
| Product Isomer | Percentage Yield |
| ortho-Nitroanisole | ~30-40% |
| para-Nitroanisole | ~60-70% |
| meta-Nitroanisole | <3% |
Note: The exact ratio can vary depending on reaction conditions. askfilo.comstackexchange.com
Many electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation and acylation, require a catalyst to generate a sufficiently potent electrophile to react with the aromatic ring. thieme-connect.comnih.gov Strong Lewis acids, such as aluminum trichloride (B1173362) (AlCl₃) or ferric chloride (FeCl₃), are commonly employed for this purpose. quora.comorganic-chemistry.org
In a Friedel-Crafts acylation, for example, the Lewis acid coordinates to the halogen of an acyl halide. nih.gov This coordination polarizes the carbon-halogen bond, making the acyl carbon much more electrophilic and generating an acylium ion (R-C=O⁺). This highly reactive acylium ion is then readily attacked by the electron-rich aromatic ring of this compound. masterorganicchemistry.com After the attack, a proton is lost from the ring to restore aromaticity, and the Lewis acid catalyst is regenerated. nih.gov
Nucleophilic Substitution Mechanisms
While less common for electron-rich aromatic systems, nucleophilic aromatic substitution (SₙAr) can occur under specific conditions, typically requiring a good leaving group and a strongly electron-deficient aromatic ring. wikipedia.org For this compound, the ring is electron-rich, making standard SₙAr reactions challenging.
Alkoxy groups, including isopropoxy, are generally considered poor leaving groups in standard nucleophilic substitution reactions (like Sₙ2) because the corresponding alkoxide ion (isopropoxide) is a strong base. stackexchange.comlibretexts.org However, the C-O bond in aryl ethers can be cleaved under harsh conditions. libretexts.org
Strong acids like HBr or HI can protonate the ether oxygen, converting the isopropoxy group into a better leaving group (isopropanol). libretexts.org A subsequent attack by a halide ion can then cleave the ether. masterorganicchemistry.com Alternatively, potent Lewis acids like boron tribromide (BBr₃) are effective reagents for the cleavage of aryl ethers. researchgate.net Under strongly basic conditions, particularly with reagents like sodium amide (NaNH₂) in liquid ammonia, a benzyne (B1209423) intermediate can be formed via an elimination-addition mechanism, which could also result in the displacement of the isopropoxy group. chemistrysteps.comyoutube.com
In the context of nucleophilic aromatic substitution on a halo-aromatic compound, there are two primary pathways to consider: the SₙAr (addition-elimination) mechanism and the elimination-addition (benzyne) mechanism.
The SₙAr mechanism involves the attack of a nucleophile on the carbon atom bearing the leaving group. wikipedia.org This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com In a subsequent fast step, the leaving group is expelled, and aromaticity is restored. libretexts.org A crucial factor for SₙAr is the presence of strong electron-withdrawing groups ortho or para to the leaving group to stabilize the negative charge of the Meisenheimer complex. Since this compound has a strong electron-donating group, this pathway is generally disfavored.
However, an interesting phenomenon occurs in SₙAr reactions involving halogens. The rate-determining step is the initial nucleophilic attack, not the expulsion of the leaving group. stackexchange.com The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to attack. This inductive activation often makes fluoroarenes more reactive in SₙAr reactions than their chloro, bromo, or iodo counterparts, despite the C-F bond being the strongest. chemistrysteps.comwikipedia.orgstackexchange.com Therefore, if a nucleophilic substitution were to occur on this compound via an SₙAr mechanism, it would almost certainly involve the displacement of the fluorine atom rather than the isopropoxy group.
The benzyne mechanism is an alternative pathway that can occur in the presence of a very strong base, such as NaNH₂. youtube.com The base abstracts a proton ortho to one of the substituents, followed by the elimination of the leaving group (either F⁻ or isopropoxide⁻) to form a highly reactive benzyne intermediate. The nucleophile then adds to the benzyne, and subsequent protonation gives the final product. This pathway does not require electron-withdrawing groups on the ring. chemistrysteps.com
Table 3: Relative Reactivity of Halogens as Leaving Groups in SₙAr Reactions
| Halogen Leaving Group | Relative Rate | Reason for Reactivity Order |
| -F | Fastest | High electronegativity activates the ring for nucleophilic attack (rate-determining step). |
| -Cl | Slower | Less electronegative than F, providing less activation for the initial attack. |
| -Br | Slower | Similar in reactivity to Cl. |
| -I | Slowest | Least electronegative, offering the least activation for the rate-determining step. |
This order is the reverse of that seen in Sₙ1/Sₙ2 reactions, where leaving group ability is determined by C-X bond strength. wikipedia.orgmasterorganicchemistry.comnih.gov
Solvent-Controlled Leaving-Group Selectivity in Aromatic Nucleophilic Substitution
Nucleophilic aromatic substitution (SNAr) is a cornerstone of aromatic chemistry, proceeding via a two-step addition-elimination mechanism. The first step, the nucleophilic attack on the aromatic ring to form a negatively charged Meisenheimer complex, is typically rate-determining. stackexchange.com The nature of the leaving group can influence the reaction rate, but its effect is often secondary to the stabilization of the intermediate complex. Fluorine, despite being a poor leaving group in SN2 reactions due to the strength of the C-F bond, is often the most reactive halogen in SNAr reactions. stackexchange.com This "element effect" (reactivity order F > Cl > Br > I) is attributed to fluorine's high electronegativity, which powerfully stabilizes the negative charge of the Meisenheimer complex through its inductive effect. stackexchange.comnih.gov
In substrates possessing multiple, competing leaving groups, the reaction's selectivity can be finely tuned by the choice of solvent. nii.ac.jp This principle of solvent-controlled leaving-group selectivity arises from the solvent's ability to differentially solvate the transition states leading to the displacement of each group. Protic solvents, such as alcohols, are particularly effective at solvating anionic leaving groups through hydrogen bonding. stackexchange.com This stabilization is most pronounced for smaller, less polarizable anions like fluoride (B91410). stackexchange.com
For a hypothetical derivative of this compound, such as 1-fluoro-2-chloro-4-isopropoxybenzene, the choice of solvent could dictate which halogen is displaced. In a polar aprotic solvent like DMSO or DMF, which does not engage in strong hydrogen bonding, the intrinsic reactivity (F > Cl) would likely dominate, leading to the displacement of the fluorine atom. Conversely, in a polar protic solvent like methanol, the strong solvation and stabilization of the incipient fluoride ion could lower the activation energy for its departure, potentially maintaining or even enhancing its preference as the leaving group. nih.govnii.ac.jp
| Solvent Type | Dominant Interaction | Predicted Leaving Group Selectivity (F vs. Cl) | Rationale |
|---|---|---|---|
| Polar Aprotic (e.g., DMSO, DMF) | Dipole-Dipole | Fluoride | Intrinsic electronic effect of fluorine stabilizing the Meisenheimer complex is the dominant factor. stackexchange.com |
| Polar Protic (e.g., Methanol, Water) | Hydrogen Bonding | Fluoride | Strong solvation of the smaller fluoride ion in the transition state further lowers the activation energy for its departure. stackexchange.comnih.gov |
Catalytic Transformations Involving this compound and its Derivatives
Palladium-Catalyzed C-N Cross-Coupling Reactions
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orgnih.gov While highly effective for aryl chlorides, bromides, and iodides, the use of aryl fluorides as substrates is significantly more challenging due to the high strength of the C-F bond. nih.gov The key step in the catalytic cycle, the oxidative addition of the aryl halide to the Pd(0) complex, is substantially slower for aryl fluorides compared to their heavier halogen counterparts. nih.gov
However, advancements in ligand design have enabled the coupling of certain aryl fluorides. For unactivated, electron-rich fluoroarenes like this compound, successful C-N coupling requires specialized catalytic systems. These typically involve electron-rich, sterically hindered phosphine (B1218219) ligands that promote the difficult oxidative addition step. nih.gov Research has shown that aryl fluorides bearing electron-donating groups, such as methoxy (which is electronically similar to isopropoxy), can undergo coupling reactions, albeit often requiring higher temperatures and longer reaction times. nih.gov A key strategy in activating the C-F bond involves the use of bimetallic cooperation, where a magnesium-based reagent, for example, may assist in the oxidative addition step. nih.gov
| Component | Example | Function in Aryl Fluoride C-N Coupling |
|---|---|---|
| Palladium Precatalyst | Pd(dba)2, [Pd(allyl)Cl]2 | Source of the active Pd(0) catalyst. nih.govnih.gov |
| Ligand | Sterically hindered biaryl phosphines (e.g., AdBippyPhos) | Promotes the oxidative addition of the C-F bond to the palladium center. nih.gov |
| Base | KOPh, NaOtBu, Cs2CO3 | Deprotonates the amine nucleophile and facilitates the reductive elimination step. nih.govnih.gov |
| Solvent | Toluene, Dioxane | Provides a non-reactive medium for the catalytic cycle. libretexts.org |
Regioselective Fluorofunctionalization and Heterodifunctionalization of Related Systems
While this compound is already a fluorinated compound, the field of organofluorine chemistry is rich with methods to introduce additional fluorine atoms or to functionalize existing C-F bonds. These methods are critical for synthesizing more complex derivatives. For instance, nucleophilic fluorination of aryl bromides or triflates using palladium catalysis is a modern approach to synthesize aryl fluorides. acs.org
More relevant to the functionalization of this compound itself are recent breakthroughs in the activation of typically inert C-F bonds. One such strategy involves organic photoredox catalysis, which can achieve the nucleophilic substitution of unactivated fluoroarenes under mild conditions. nih.gov In this process, a photocatalyst absorbs light and initiates a single-electron transfer from the fluoroarene, forming a cation radical. This radical intermediate is highly susceptible to nucleophilic attack, enabling the displacement of the fluoride ion. This cation radical-accelerated nucleophilic aromatic substitution (CRA-SNAr) allows for the functionalization of electron-rich fluoroarenes with a variety of nucleophiles, a transformation that is difficult to achieve with traditional SNAr chemistry. nih.gov This method could potentially be used to convert this compound into various derivatives by reaction with azoles, amines, or carboxylic acids. nih.gov
| Nucleophile Class | Example Nucleophile | Potential Product from this compound |
|---|---|---|
| Azoles | Imidazole | 1-(4-Isopropoxyphenyl)-1H-imidazole |
| Amines | Morpholine | 4-(4-Isopropoxyphenyl)morpholine |
| Carboxylic Acids | Acetic Acid | 4-Isopropoxyphenyl acetate |
Enzymatic Catalysis of Hydrolysis (e.g., Carbonic Anhydrase with related dinitrobenzenes)
Enzymes offer remarkable catalytic efficiency and selectivity. Carbonic anhydrase, a metalloenzyme containing a zinc ion at its active site, is known primarily for its role in catalyzing the reversible hydration of carbon dioxide. However, it has also been shown to catalyze other reactions, including the hydrolysis of certain esters and activated aryl halides.
A notable example is the carbonic anhydrase-catalyzed hydrolysis of 1-fluoro-2,4-dinitrobenzene. In this substrate, the fluorine atom is highly activated towards nucleophilic attack by the strong electron-withdrawing effects of the two nitro groups. The proposed mechanism involves the zinc-bound hydroxide (B78521) ion in the enzyme's active site acting as the nucleophile, attacking the aromatic ring and displacing the fluoride ion.
In contrast, this compound would be a significantly poorer substrate for such enzymatic hydrolysis. The isopropoxy group is an electron-donating group (by resonance), which deactivates the aromatic ring towards nucleophilic attack compared to the powerful activation provided by nitro groups. Therefore, the rate of any potential hydrolysis catalyzed by carbonic anhydrase would be substantially lower.
| Substrate | Activating Groups | Electronic Effect | Susceptibility to Enzymatic Hydrolysis |
|---|---|---|---|
| 1-Fluoro-2,4-dinitrobenzene | Two -NO2 groups | Strongly electron-withdrawing | High (Demonstrated) |
| This compound | One -OiPr group | Electron-donating (resonance) | Very Low (Predicted) |
Radical Reaction Pathways and Their Mechanistic Elucidation
Beyond polar, two-electron reaction pathways, aromatic compounds can also react via radical mechanisms. The radical-nucleophilic aromatic substitution (SRN1) reaction is a chain process involving radical and radical anion intermediates. wikipedia.orgorganicreactions.org The mechanism is initiated by the transfer of an electron to the aryl halide substrate, forming a radical anion. This intermediate then fragments, losing a halide ion to produce an aryl radical. The aryl radical subsequently reacts with a nucleophile to form a new radical anion, which propagates the chain by transferring its electron to a new molecule of the starting aryl halide. wikipedia.org
The SRN1 reaction is particularly useful for substrates that are unreactive in traditional SNAr reactions, as it does not require strong electron-withdrawing groups. wikipedia.org However, for aryl fluorides, the initiation step is difficult. The high strength of the C-F bond and the high electronegativity of fluorine make the fragmentation of the initial radical anion less favorable compared to that of heavier aryl halides.
An alternative radical pathway for the substitution of unactivated fluoroarenes, as mentioned previously, is the cation radical-accelerated nucleophilic aromatic substitution (CRA-SNAr). nih.gov This photoredox-catalyzed method avoids the difficult formation of the aryl radical via radical anion fragmentation. Instead, it proceeds through a cation radical, which is readily attacked by nucleophiles. This highlights a modern approach to achieving radical-mediated functionalization of robust C-F bonds.
| Feature | SRN1 Mechanism | CRA-SNAr Mechanism |
|---|---|---|
| Initiation | Electron transfer to substrate | Photoinduced electron transfer from substrate |
| Key Arene Intermediate | Aryl Radical Anion, then Aryl Radical | Aryl Radical Cation |
| Role of Fluoride | Leaving group from radical anion (difficult) | Leaving group after nucleophilic attack on radical cation (facile) |
| Applicability to Aryl Fluorides | Generally poor reactivity | Effective for unactivated/electron-rich systems nih.gov |
Advanced Spectroscopic Characterization and Structural Elucidation of 1 Fluoro 4 Isopropoxybenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹⁹F, NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within the 1-Fluoro-4-isopropoxybenzene molecule.
Proton NMR spectroscopy of this compound reveals distinct signals corresponding to the isopropoxy and aromatic protons. The aromatic region typically displays a complex splitting pattern characteristic of a 1,4-disubstituted benzene (B151609) ring containing a fluorine atom. The protons ortho to the fluorine (H-2, H-6) and ortho to the isopropoxy group (H-3, H-5) are chemically non-equivalent and couple to each other and to the fluorine atom.
The protons ortho to the isopropoxy group (H-3, H-5) are expected to appear as a multiplet around 6.80-6.90 ppm. The protons ortho to the fluorine atom (H-2, H-6) typically resonate slightly downfield, around 6.90-7.00 ppm, also as a multiplet due to coupling with adjacent protons and the ¹⁹F nucleus.
The isopropoxy group gives rise to two distinct signals. The single methine proton (-CH) appears as a septet (a multiplet with seven lines) due to coupling with the six equivalent methyl protons. This signal is typically found in the range of 4.50-4.60 ppm. The six methyl protons (-CH₃) appear as a sharp doublet around 1.30-1.40 ppm, resulting from coupling to the single methine proton. The integration of these signals (aromatic:methine:methyl) would correspond to a 4:1:6 ratio, confirming the proton count in the molecule.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic (H-2, H-6) | 6.90 - 7.00 | Multiplet | 2H |
| Aromatic (H-3, H-5) | 6.80 - 6.90 | Multiplet | 2H |
| Isopropoxy (-CH) | 4.50 - 4.60 | Septet | 1H |
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, six distinct signals are expected: four for the aromatic carbons and two for the isopropoxy group. The carbon atoms are significantly influenced by the attached fluorine atom, leading to characteristic carbon-fluorine coupling constants (JC-F).
The carbon atom directly bonded to the fluorine (C-1) exhibits a large one-bond coupling constant (¹JC-F) and appears as a doublet at approximately 157 ppm. The carbon atom attached to the isopropoxy group (C-4) is found around 155 ppm. The carbons ortho to the fluorine (C-2, C-6) and those ortho to the isopropoxy group (C-3, C-5) are also split due to two-bond and three-bond C-F coupling, respectively. The isopropoxy group shows a signal for the methine carbon (-CH) around 70 ppm and a signal for the methyl carbons (-CH₃) around 22 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JC-F, Hz) |
|---|---|---|
| C-1 (C-F) | ~157 | ~235-245 (¹J) |
| C-4 (C-O) | ~155 | ~2-3 (⁴J) |
| C-2, C-6 | ~116 | ~22-24 (²J) |
| C-3, C-5 | ~116 | ~8-9 (³J) |
| Isopropoxy (-CH) | ~70 | - |
Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making ¹⁹F NMR a highly sensitive technique for characterizing fluorine-containing compounds. bldpharm.com The chemical shift of the fluorine atom is highly dependent on its electronic environment. For aryl fluorides, the chemical shift is influenced by the nature of the substituents on the aromatic ring. The isopropoxy group is an electron-donating group, which increases the electron density at the fluorine-bearing carbon, causing an upfield shift (a more negative ppm value) compared to unsubstituted fluorobenzene (B45895) (which resonates at approximately -113 ppm relative to CFCl₃). bldpharm.com The ¹⁹F NMR spectrum of this compound is expected to show a single signal, which will appear as a multiplet due to coupling with the ortho- and meta-protons of the benzene ring. The chemical shift is anticipated to be in the range of -118 to -125 ppm.
While standard NMR techniques are used for structural elucidation, advanced methods like Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) and Transverse Relaxation Optimized Spectroscopy-Heteronuclear Single Quantum Coherence (TROSY-HSQC) are designed to study molecular interactions, typically between a small molecule and a large protein.
WaterLOGSY is a ligand-based NMR experiment that is highly effective for screening and identifying small molecules that bind to a target protein, especially for weak interactions (μM to mM dissociation constants). uni.lualchempharmtech.com The experiment relies on the transfer of magnetization from bulk water molecules to the protein and then to a bound ligand via the Nuclear Overhauser Effect (NOE). uni.lu When a small molecule like this compound binds to a large protein, it receives this magnetization, resulting in NMR signals with an opposite phase compared to non-binding molecules. This allows for the rapid identification of binding events in a complex mixture.
TROSY-HSQC is a protein-observed experiment used to study large macromolecules. While not directly used to observe the this compound signals, it would be employed to monitor changes in a protein's spectrum upon the binding of the small molecule. By comparing the HSQC spectrum of the protein alone with the spectrum of the protein in the presence of this compound, shifts in the protein's amide proton and nitrogen signals can identify the specific amino acid residues involved in the binding interaction.
Currently, there are no specific published studies detailing the use of WaterLOGSY or TROSY-HSQC to investigate the interactions of this compound. However, these techniques represent the state-of-the-art approach that would be employed to study its potential binding to a biological macromolecule.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecule.
In a GC-MS analysis, the sample is first vaporized and separated based on its boiling point and polarity by the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI).
For this compound (molecular formula C₉H₁₁FO), the molecular weight is 154.18 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z = 154. Under electron impact ionization, the molecular ion undergoes fragmentation, providing a unique fingerprint. The predicted fragmentation pattern would include key fragments arising from the cleavage of the isopropoxy group.
Common fragmentation pathways would include:
Loss of an isopropyl radical ([M - 43]⁺): Cleavage of the C-O bond of the ether, with the charge retained on the aromatic portion, would result in a fragment at m/z = 111.
Loss of propene ([M - 42]⁺): A McLafferty-type rearrangement involving the transfer of a hydrogen from the isopropoxy group to the oxygen atom, followed by the elimination of a neutral propene molecule, would lead to the formation of a 4-fluorophenol (B42351) radical cation at m/z = 112.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Identity |
|---|---|
| 154 | Molecular Ion [C₉H₁₁FO]⁺ |
| 112 | [C₆H₅FO]⁺ (Loss of propene, C₃H₆) |
This combination of the molecular ion peak and characteristic fragment ions allows for the confident identification of this compound in a sample.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-Butoxy-4-fluorobenzene |
| Fluorobenzene |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique utilized to determine the molecular weight of a compound and to gain insights into its propensity to form adducts. In this method, a solution of the analyte is passed through a high-voltage needle, creating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that are then analyzed by the mass spectrometer.
For this compound, an ESI-MS analysis would be expected to show a prominent peak corresponding to the protonated molecule, [M+H]⁺. Additionally, adducts with common cations present in the solvent or as additives, such as sodium [M+Na]⁺ or potassium [M+K]⁺, may be observed. The high-resolution mass of these ions can be used to confirm the elemental composition of the parent molecule.
A detailed search of scientific literature and spectral databases did not yield specific experimental ESI-MS data for this compound. Therefore, a table of observed ions and their relative abundances cannot be provided at this time.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that provides information about the molecular weight and structural fragments of a compound. In EI-MS, the analyte is bombarded with high-energy electrons, typically 70 eV, causing ionization and extensive fragmentation. The resulting mass spectrum displays a molecular ion peak (M⁺) and a series of fragment ion peaks, which create a unique fragmentation pattern that can be used for structural elucidation and database matching.
The expected EI-MS spectrum of this compound would show a molecular ion peak at an m/z corresponding to its molecular weight. Key fragmentation pathways would likely involve the loss of the isopropyl group, the isopropoxy group, and potentially rearrangements of the aromatic ring.
Despite a thorough search, specific experimental EI-MS fragmentation data for this compound could not be located in the reviewed literature. As a result, a detailed analysis of its fragmentation pattern and a corresponding data table are not available.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the C-F bond, the C-O-C ether linkage, the aromatic C-H bonds, and the aromatic C=C bonds. The presence and position of these bands provide direct evidence for the key functional groups within the molecule.
A comprehensive search for an experimental IR spectrum of this compound did not yield the necessary data to perform a detailed functional group analysis. Therefore, a table of characteristic IR absorption bands and their corresponding vibrational modes cannot be presented.
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the precise positions of the atoms, bond lengths, and bond angles can be determined.
For this compound, a successful X-ray crystallographic analysis would provide unambiguous information about its solid-state conformation, including the planarity of the benzene ring, the orientation of the isopropoxy group relative to the ring, and any intermolecular interactions in the crystal lattice.
A search of crystallographic databases and the scientific literature did not reveal any published crystal structure data for this compound. Consequently, information regarding its unit cell parameters, space group, and other crystallographic details is not available.
Computational Chemistry and Theoretical Modeling of 1 Fluoro 4 Isopropoxybenzene
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
No specific studies detailing quantum chemical calculations to determine the electronic structure (such as HOMO/LUMO energies, electron density distribution, or electrostatic potential maps) or to predict the reactivity of 1-Fluoro-4-isopropoxybenzene are available.
Molecular Docking Studies for Ligand-Receptor Interactions (e.g., Protein-Protein Interaction Stabilizers)
There is no published research on molecular docking studies involving this compound to investigate its potential interactions with biological receptors or its role as a stabilizer of protein-protein interactions.
Conformational Analysis and Energy Landscapes
A detailed conformational analysis, including the identification of stable conformers and the mapping of the potential energy landscape for this compound, has not been reported in the scientific literature.
Prediction of Reaction Pathways and Transition States
Theoretical studies predicting the reaction pathways and characterizing the transition states for chemical reactions involving this compound are not available.
Structure-Activity Relationship (SAR) Studies via Computational Approaches
There are no documented computational Structure-Activity Relationship (SAR) studies for this compound that would elucidate the relationship between its chemical structure and any specific biological or chemical activity.
Applications in Advanced Organic Synthesis
Role as a Key Intermediate in the Construction of Complex Organic Molecules
1-Fluoro-4-isopropoxybenzene serves as a crucial intermediate in multi-step synthetic sequences aimed at constructing intricate molecular architectures. The fluorine and isopropoxy groups can direct the regioselectivity of subsequent reactions and can be retained in the final product to modulate its biological or material properties. While specific examples of its use in the total synthesis of complex natural products are not yet widely documented in publicly available literature, its structural motif is present in various advanced molecular structures, suggesting its utility as a foundational building block.
The reactivity of the fluorinated aromatic ring allows for various substitution patterns, enabling the introduction of additional functional groups necessary for building molecular complexity. The isopropoxy group, being relatively stable, can endure a range of reaction conditions, making it a reliable component throughout a synthetic campaign.
Precursor for Advanced Pharmaceutical Compound Synthesis
A significant application of fluorinated aromatic compounds lies in the pharmaceutical industry, where the introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. A derivative of this compound, specifically 4-bromo-2-fluoro-1-isopropoxybenzene, has been utilized as a key intermediate in the synthesis of selective PI3K delta inhibitors. These inhibitors are a class of drugs investigated for their potential in treating various cancers and inflammatory diseases.
| Intermediate | Pharmaceutical Application | Therapeutic Area |
| 4-bromo-2-fluoro-1-isopropoxybenzene | Synthesis of selective PI3K delta inhibitors | Oncology, Inflammation |
Exploration in Materials Science for Tunable Electronic and Optical Properties
The incorporation of fluorine atoms into organic materials can significantly influence their electronic and optical properties. Fluorinated compounds are often investigated for applications in liquid crystals, organic light-emitting diodes (OLEDs), and other organic electronic devices. The high electronegativity of fluorine can lower the HOMO and LUMO energy levels of a molecule, which can be advantageous for charge transport and device stability.
While specific research detailing the use of this compound in materials science is still emerging, the general principles of molecular engineering suggest its potential. The combination of the fluoro and isopropoxy groups could be leveraged to fine-tune the mesomorphic properties of liquid crystals or the charge-carrier mobility in organic semiconductors. Further research in this area could uncover novel applications for this compound in the development of advanced materials.
Building Blocks for the Development of Catalytic Ligands (e.g., EPhos)
Phosphine (B1218219) ligands are crucial components in many transition-metal-catalyzed reactions, such as cross-coupling and hydrogenation. The electronic and steric properties of the ligand play a critical role in the catalyst's activity and selectivity. Substituted fluorobenzenes are often used as precursors for the synthesis of these sophisticated ligands.
Notably, the isomeric compound, 1-fluoro-3-isopropoxybenzene, is a known building block for the synthesis of the EPhos ligand. EPhos is a biaryl phosphine ligand that has shown effectiveness in palladium-catalyzed cross-coupling reactions. While the direct use of this compound for the synthesis of EPhos has not been explicitly documented, the established utility of its isomer suggests that it could be a valuable precursor for the development of new phosphine ligands with potentially unique catalytic properties. The position of the isopropoxy group would influence the steric and electronic environment around the phosphorus atom, offering a route to a library of ligands with tunable characteristics.
Reagents for Specific Chemical Transformations and Functionalizations
As a functionalized aromatic compound, this compound can be employed as a reagent to introduce the 4-isopropoxyphenyl group into other molecules. The fluorine atom can act as a leaving group in nucleophilic aromatic substitution (SNA) reactions, particularly when the ring is further activated with electron-withdrawing groups.
Furthermore, the aromatic ring can undergo electrophilic substitution reactions, with the isopropoxy group being an ortho-, para-director. This allows for the selective introduction of other functional groups onto the ring, further expanding its utility as a versatile synthetic intermediate. The specific reactivity of this compound makes it a useful tool for chemists to perform specific chemical transformations and to functionalize molecules in a controlled manner.
Design and Exploration of Derivatives and Analogues of 1 Fluoro 4 Isopropoxybenzene
Structure-Activity Relationship (SAR) Investigations in Analog Design
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as 1-fluoro-4-isopropoxybenzene, relates to its biological activity. By systematically modifying the scaffold and observing the resulting changes in efficacy, researchers can develop more potent and selective compounds.
The core principle of SAR is that alterations to a molecule's structure, even minor ones, can significantly impact its interaction with biological targets. drugdesign.org For the this compound moiety, SAR investigations typically focus on three key areas:
The Fluorine Substituent: The fluorine atom is a bioisostere of a hydrogen atom but has vastly different electronic properties. Its high electronegativity can alter the acidity of nearby protons, influence metabolic stability by blocking sites of oxidation, and form key hydrogen bonds or other polar interactions with target proteins. nih.gov SAR studies might involve moving the fluorine to other positions on the ring or replacing it with other halogens to probe the importance of its position and electronegativity.
The Isopropoxy Group: This bulky, lipophilic group significantly influences the molecule's solubility, membrane permeability, and conformational profile. SAR studies would explore replacing the isopropyl group with smaller (methoxy, ethoxy) or larger (butoxy, benzyloxy) alkyl or aryl groups to determine the optimal size and lipophilicity for target binding. For instance, in the development of Keap1-Nrf2 protein-protein interaction inhibitors, varying the alkoxy substituent on a naphthalene scaffold, a more complex system, revealed that a 2-(4-fluorobenzyloxy) group yielded the most potent compound. nih.gov This highlights how modifications to such ether linkages are critical for optimizing biological activity.
The Benzene (B151609) Ring: The aromatic ring itself can be modified. Introducing additional substituents can alter the electronic distribution, modulate reactivity, and provide new points of interaction with a biological target.
A hypothetical SAR study on a series of kinase inhibitors incorporating the this compound scaffold might yield data like the following:
| Analog | Modification from this compound | Kinase Inhibition (IC₅₀, nM) | Rationale for Change |
|---|---|---|---|
| Parent Scaffold | - | 500 | Baseline activity |
| Analog A | Isopropoxy -> Methoxy (B1213986) | 1200 | Assess importance of steric bulk |
| Analog B | Isopropoxy -> Cyclopentyloxy | 450 | Increase lipophilicity and bulk |
| Analog C | Fluorine at C1 -> Chlorine at C1 | 800 | Evaluate effect of halogen identity |
| Analog D | Additional Methyl group at C2 | 150 | Probe for nearby hydrophobic pockets |
IC₅₀ values are hypothetical for illustrative purposes.
This systematic approach allows researchers to build a comprehensive picture of the molecular features required for activity, guiding the design of more effective analogues. drugdesign.org
Synthesis and Characterization of Substituted Analogues
The creation of new analogues of this compound relies on a range of established and modern synthetic organic chemistry reactions. The synthesis of substituted chalcone derivatives, for example, demonstrates how fluorine- and methoxy-substituted aromatic compounds can be prepared, often through condensation reactions like the Claisen-Schmidt condensation. acgpubs.orgsemanticscholar.org
A common strategy to synthesize analogues of this compound would start with commercially available precursors, such as 4-fluorophenol (B42351) or 2,3-difluorophenol. ucla.edu
Synthetic Routes:
Alkylation of the Phenol: The hydroxyl group of a substituted fluorophenol can be alkylated to introduce the isopropoxy group or other alkoxy variants. A typical reaction involves treating the phenol with an alkyl halide (e.g., 2-bromopropane) in the presence of a base like potassium carbonate.
Nucleophilic Aromatic Substitution (SNAr): If starting with a molecule like 1,4-difluorobenzene, one fluorine atom can be selectively substituted by an alkoxide (e.g., sodium isopropoxide). The high activation of the ring by fluorine atoms facilitates this reaction. acgpubs.org
Modification of the Aromatic Ring: Once the fluoro-isopropoxybenzene core is assembled, further substitutions on the aromatic ring can be achieved through electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation.
Characterization:
After synthesis, the precise structure and purity of each new analogue must be confirmed. This is achieved through a combination of spectroscopic and analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR confirms the presence and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton. ¹⁹F NMR is particularly crucial for fluorine-containing compounds, confirming the presence and chemical environment of the fluorine atom.
Infrared (IR) Spectroscopy: IR spectroscopy identifies the presence of key functional groups, such as C-O ether bonds, C-F bonds, and aromatic C-H bonds.
Mass Spectrometry (MS): This technique determines the molecular weight of the compound, confirming its elemental composition.
For example, the synthesis of novel fluoro and oxy ring-disubstituted isopropyl phenylcyanoacrylates involved the Knoevenagel condensation of substituted benzaldehydes with isopropyl cyanoacetate, with the resulting products being thoroughly characterized by elemental analysis, IR, ¹H, and ¹³C NMR. researchgate.net
Strategies for Modulating Aromatic Substitution Patterns to Tune Reactivity
The reactivity of the benzene ring in this compound towards electrophilic aromatic substitution is controlled by the directing effects of the two existing substituents. Understanding these effects is key to designing synthetic routes for specifically substituted analogues.
Directing Effects: Both the isopropoxy group and the fluorine atom are ortho, para-directors. This means they direct incoming electrophiles to the positions adjacent (ortho) or opposite (para) to them.
The position para to the fluorine is already occupied by the isopropoxy group.
The position para to the isopropoxy group is occupied by the fluorine.
Therefore, electrophilic substitution will be directed to the positions ortho to the powerful activating isopropoxy group (C2 and C6) and ortho to the fluorine atom (C3 and C5).
The primary sites for substitution are positions 2 and 3 (and their equivalents, 5 and 6). The strongly activating isopropoxy group will preferentially direct incoming electrophiles to its ortho positions (C2 and C6). Steric hindrance from the bulky isopropyl group might slightly favor substitution at C3 over C2, but the electronic activation is typically the dominant factor.
Strategies to control substitution include:
Choice of Electrophile and Reaction Conditions: Highly reactive electrophiles may show less selectivity, while bulkier electrophiles may favor the less sterically hindered positions.
Use of Protecting Groups: A protecting group could be temporarily installed to block a more reactive site, forcing substitution to occur at a different position. For example, the tetrafluoropyridyl (TFP) group can be used as a protecting group for phenols, significantly reducing the reactivity of the ring it is attached to, thereby allowing for selective substitution on other rings within the same molecule. chemrxiv.org
Incorporation into Diverse Heterocyclic Systems
The this compound moiety is a common building block in the synthesis of more complex molecules, particularly those containing heterocyclic rings. mdpi.com Heterocycles are core components of a vast number of pharmaceuticals. The inclusion of the fluorinated isopropoxybenzene fragment can enhance pharmacokinetic properties like metabolic stability and membrane permeability. nih.gov
Examples of Incorporation Strategies:
Starting from a Substituted Analogue: A common method involves first performing a reaction on the this compound ring, such as nitration, to install a functional group handle. The nitro group can then be reduced to an amine, which is a versatile precursor for building a wide variety of heterocyclic rings, such as quinazolines, benzimidazoles, or pyrazoles.
Condensation Reactions: A 1-fluoro-4-isopropoxybenzaldehyde derivative can undergo condensation reactions with compounds containing amines or active methylene groups to form heterocycles like pyrimidines or pyridines.
Palladium-Catalyzed Cross-Coupling: If a bromo or iodo substituent is introduced onto the this compound ring, it can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to link the scaffold directly to a pre-formed heterocyclic ring.
The resulting complex molecules benefit from the properties imparted by the this compound fragment, such as enhanced target binding through the fluorine atom and improved lipophilicity from the isopropoxy group.
Fragment-Based Drug Design Approaches Utilizing the Isopropoxybenzene Scaffold
Fragment-Based Drug Design (FBDD) is a powerful method for identifying lead compounds in drug discovery. nih.gov It involves screening libraries of small, low-molecular-weight molecules ("fragments") to find those that bind weakly but efficiently to a biological target. youtube.com These initial hits are then optimized and grown into more potent, drug-like molecules.
The isopropoxybenzene scaffold, particularly with a fluorine substituent, is an excellent candidate for inclusion in a fragment library due to several advantageous properties:
Ideal Fragment Size: It adheres to the "Rule of Three," a common guideline for fragment design (Molecular Weight < 300 Da, ≤3 hydrogen bond donors/acceptors, etc.).
Chemical Tractability: The aromatic ring provides a rigid core that can be easily and predictably functionalized, allowing fragments to be grown or linked together.
Valuable Physicochemical Properties: The isopropoxy group provides a well-defined hydrophobic interaction, while the fluorine atom can act as a hydrogen bond acceptor or modulate electronic properties.
The FBDD Process with the Isopropoxybenzene Scaffold:
Screening: A library containing this compound and similar fragments would be screened against a protein target using biophysical techniques like NMR spectroscopy, X-ray crystallography, or surface plasmon resonance.
Hit Identification: A fragment that binds to a "hot spot" on the protein is identified. rsc.org X-ray crystallography might reveal that the isopropoxy group sits in a small hydrophobic pocket, while the fluorine points towards a potential hydrogen bond donor.
Fragment Evolution: The initial fragment hit is then optimized. This can be done by:
Growing: Adding new functional groups to the fragment to pick up additional interactions with the target, thereby increasing affinity. youtube.com For example, a carboxylic acid group could be added to the aromatic ring to form a salt bridge with a nearby lysine residue on the protein.
Linking: If another fragment is found to bind in a nearby pocket, the two fragments can be chemically linked together to create a much higher-affinity molecule.
This approach allows for a more efficient exploration of chemical space and often leads to lead compounds with better ligand efficiency compared to traditional high-throughput screening. nih.gov
Future Research Directions and Emerging Paradigms
Advancements in Asymmetric Synthesis Utilizing 1-Fluoro-4-isopropoxybenzene Derivatives
The synthesis of chiral molecules is of paramount importance in the pharmaceutical and agrochemical industries. Future research will focus on the development of novel asymmetric methods to introduce chirality into derivatives of this compound. The presence of the fluorine atom can significantly influence the electronic environment of the aromatic ring, which can be exploited to achieve high levels of stereocontrol in catalytic reactions.
Key research directions will likely include:
Catalytic Enantioselective Functionalization: The development of chiral catalysts, such as those based on transition metals or organocatalysts, for the enantioselective functionalization of the aromatic ring or the isopropoxy group. For instance, chiral phosphoric acids could be employed to control the stereochemistry of reactions at positions adjacent to the core structure. researchgate.net
Biocatalysis: The use of enzymes, such as ene reductases, for the asymmetric synthesis of fluorinated compounds offers a green and highly selective alternative to traditional chemical methods. chemrxiv.org Future work could involve engineering enzymes to accept this compound derivatives as substrates for producing enantioenriched products.
Synthesis of Chiral Building Blocks: Derivatives of this compound can be transformed into complex chiral molecules. rsc.org Research into practical, scalable asymmetric syntheses will provide access to a wider range of chiral building blocks for drug discovery and materials science. nih.gov
A comparative look at different catalytic systems highlights the potential for future advancements:
| Catalytic System | Potential Application to this compound Derivatives | Expected Advantages |
| Chiral Phosphoric Acids | Atroposelective synthesis of biaryls derived from this compound. | High enantioselectivity, metal-free conditions. researchgate.net |
| Ene Reductases | Asymmetric reduction of α,β-unsaturated derivatives. | High yields and selectivity, environmentally friendly. chemrxiv.org |
| Cinchona Alkaloids | Enantioselective fluorination of carbonyl derivatives. | Effective for a wide range of substrates, catalyst recyclability. buchler-gmbh.com |
| Chiral Halogen-Bond Donors | Lewis acid catalysis for reactions such as Mukaiyama aldol. | Novel activation mode, potential for unique reactivity. mdpi.com |
Integration into Flow Chemistry and Sustainable Synthetic Methodologies
The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. jddhs.comresearchgate.net Flow chemistry, or continuous flow manufacturing, offers significant advantages in terms of safety, efficiency, and scalability, particularly for reactions involving hazardous reagents or producing unstable intermediates. mit.eduaurigeneservices.comdrugdiscoveryonline.com
Future research in this area will likely focus on:
Continuous Flow Synthesis: Developing robust and scalable continuous flow processes for the synthesis of this compound and its derivatives. sigmaaldrich.comd-nb.info This is especially relevant for fluorination reactions, which can be hazardous on a large scale in traditional batch reactors. vapourtec.com The use of materials like fluorinated ethylene (B1197577) propylene (B89431) (FEP) tubing in flow reactors is well-suited for such processes. nih.gov
Green Solvents and Catalysts: The exploration of environmentally benign solvents and recyclable catalysts for the synthesis of fluorinated aromatic compounds. sigmaaldrich.comucsb.edu This aligns with the growing demand for sustainable chemical manufacturing. researchgate.net
Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis in a flow setup to reduce reaction times and energy consumption. jddhs.com
The benefits of transitioning from batch to flow processing for the synthesis of fluorinated compounds are summarized below:
| Feature | Batch Processing | Flow Chemistry |
| Safety | Handling of hazardous reagents like fluorine gas can be risky on a large scale. | Improved safety due to small reaction volumes and better temperature control. sigmaaldrich.com |
| Scalability | Scaling up can be challenging and may require significant process redevelopment. | More straightforward scalability by running the process for longer durations. aurigeneservices.com |
| Efficiency | Can have lower yields and produce more waste. | Often leads to higher yields, better purity, and reduced waste. uc.pt |
| Process Control | Less precise control over reaction parameters. | Precise control over temperature, pressure, and mixing. aurigeneservices.com |
Exploration of Bio-orthogonal Reactions with Functionalized Derivatives
Bio-orthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. rsc.org This has opened up new avenues for studying biological systems in real-time. Functionalized derivatives of this compound could serve as novel probes in this field.
Future research will likely involve:
Design of Bio-orthogonal Probes: The synthesis of this compound derivatives bearing functional groups suitable for bio-orthogonal reactions, such as azides, alkynes, or tetrazines. nih.gov The fluorinated aromatic core could be used for ¹⁹F MRI or PET imaging applications. nih.gov
Fluorogenic Probes: The development of "turn-on" fluorescent probes where the fluorescence is activated upon a bio-orthogonal reaction. The unique electronic properties of the this compound moiety could be harnessed to modulate the photophysical properties of such probes.
In Vivo Imaging: The application of these novel probes for in vivo imaging to study disease states and biological processes with high precision. The lipophilicity and metabolic stability of the core structure can be fine-tuned by the isopropoxy and fluoro groups. nih.gov
The following table outlines potential bio-orthogonal reactions where functionalized this compound derivatives could be employed:
| Bio-orthogonal Reaction | Required Functional Group on Derivative | Potential Application |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide or a strained alkyne | Covalent labeling of biomolecules in living cells. |
| Inverse Electron-Demand Diels-Alder (iEDDA) | Tetrazine or a strained alkene | Rapid and specific labeling for in vivo imaging. nih.gov |
| Staudinger Ligation | Azide and a phosphine (B1218219) probe | Probing cellular functions without the need for a metal catalyst. |
Application of Machine Learning and Artificial Intelligence in Predicting Reactivity and Novel Applications
Emerging research directions in this domain include:
Reactivity Prediction: The development of ML models to accurately predict the reactivity of this compound derivatives in various chemical transformations. chemrxiv.orgresearchgate.net This can accelerate the optimization of reaction conditions and reduce the number of experiments required. rsc.org
De Novo Drug Design: The use of AI algorithms to design novel drug candidates based on the this compound scaffold. nih.gov These models can predict biological activity and pharmacokinetic properties, guiding the synthesis of the most promising compounds.
Materials Discovery: The application of AI in designing new materials, such as polymers or liquid crystals, incorporating the this compound unit for specific applications in electronics or medical imaging. researchgate.nettoolify.ai
The impact of AI and ML on the research and development of this compound derivatives can be envisioned in several key areas:
| Area of Application | Contribution of AI/ML | Potential Outcome |
| Synthetic Route Design | Prediction of optimal reaction pathways and conditions. | More efficient and sustainable synthesis of complex derivatives. |
| Drug Discovery | Identification of novel bioactive molecules and prediction of their properties. | Accelerated development of new pharmaceuticals. nih.gov |
| Materials Science | Design of functional materials with tailored electronic and physical properties. | Discovery of new polymers and liquid crystals with advanced functionalities. researchgate.net |
Multidisciplinary Research at the Interface of Organic Chemistry and Emerging Technologies
The future of chemical research lies in the convergence of different scientific disciplines. The unique properties of this compound make it an attractive candidate for multidisciplinary research programs. nih.govacs.org
Future collaborative efforts could explore:
Chemical Biology: The use of functionalized this compound derivatives as chemical tools to study biological systems, for example, as enzyme inhibitors or probes for protein labeling. nih.gov
Materials Science and Nanotechnology: The incorporation of the this compound motif into advanced materials such as polymers, liquid crystals, or nanoparticles for applications in electronics, photonics, or diagnostics. researchgate.net
Pharmaceutical Sciences: The development of novel drug delivery systems that utilize the physicochemical properties of this scaffold to improve the bioavailability and therapeutic efficacy of active pharmaceutical ingredients. chemscene.com
The integration of this compound into various technological fields could lead to significant innovations:
| Interfacing Field | Potential Application of this compound Derivatives |
| Medicinal Chemistry | Scaffolds for the development of new drugs with improved metabolic stability and bioavailability. nih.gov |
| Agrochemicals | Building blocks for new pesticides and herbicides with enhanced potency. researchgate.net |
| Polymer Chemistry | Monomers for the synthesis of high-performance fluoropolymers. |
| Liquid Crystals | Components in liquid crystal displays due to their specific dielectric properties. researchgate.net |
| PET Imaging | Precursors for the synthesis of ¹⁸F-labeled radiotracers for medical diagnostics. nih.gov |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Fluoro-4-isopropoxybenzene, and what reaction conditions are critical for success?
- Methodological Answer : A widely used method involves the alkylation of 4-fluorophenol with isopropyl iodide in the presence of anhydrous potassium carbonate (K₂CO₃) in 2-butanone under reflux conditions. This facilitates nucleophilic substitution at the aromatic ring’s oxygen site . Alternatively, Friedel-Crafts acylation can be employed using acyl chlorides and Lewis acid catalysts (e.g., AlCl₃) to introduce functional groups, though regioselectivity must be carefully monitored . Key parameters include reaction temperature (80–100°C), solvent polarity, and catalyst choice.
Q. What spectroscopic techniques are essential for characterizing this compound, and how are they applied?
- Methodological Answer :
- ¹H/¹⁹F NMR : Identifies fluorine substitution patterns and isopropoxy group integration (e.g., ¹⁹F NMR δ ~ -120 ppm for para-fluorine) .
- FTIR : Confirms the presence of C-O-C (isopropoxy) stretches (~1100 cm⁻¹) and aryl-fluorine bonds (~1250 cm⁻¹) .
- Mass Spectrometry (MS) : Validates molecular weight (MW 168.19 g/mol) via ESI-MS or EI-MS fragmentation patterns.
Q. What safety protocols are required for handling this compound in laboratory settings?
- Methodological Answer :
- Engineering Controls : Use fume hoods or closed systems to minimize vapor exposure .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Respiratory protection (e.g., N95 masks) is advised for prolonged handling .
- Waste Disposal : Collect residues in labeled containers and follow EPA guidelines for halogenated aromatic waste .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data, such as unexpected coupling patterns in NMR?
- Methodological Answer : Contradictions may arise from solvent effects, impurities, or rotational isomers. To address this:
- Variable Temperature NMR : Probe dynamic behavior by analyzing spectra at 25°C vs. -40°C.
- X-ray Crystallography : Resolve structural ambiguities via single-crystal diffraction .
- Isotopic Labeling : Use deuterated analogs to simplify splitting patterns in crowded spectra.
Q. What experimental strategies optimize regioselectivity during derivatization of this compound?
- Methodological Answer :
- Catalyst Screening : Compare Lewis acids (AlCl₃ vs. FeCl₃) to direct electrophilic substitution .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the isopropoxy group.
- In Situ Monitoring : Use TLC or GC-MS to track reaction progress and intermediate formation .
Q. How can the isopropoxy group in this compound be functionalized into reactive intermediates like isothiocyanates?
- Methodological Answer :
- Thiophosgene Reaction : Treat with thiophosgene (CSCl₂) in dichloromethane to convert the isopropoxy group to an isothiocyanate. Monitor pH (maintain 8–9 with NaHCO₃) to avoid side reactions .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate) to isolate the product.
Q. How does this compound degrade under varying storage conditions, and what analytical methods assess its stability?
- Methodological Answer :
- Accelerated Stability Studies : Expose the compound to UV light, humidity (40–80% RH), and elevated temperatures (40–60°C) for 4–12 weeks.
- Analytical Tools :
- HPLC : Quantify degradation products (e.g., 4-fluorophenol) using a C18 column and UV detection .
- TGA : Measure thermal decomposition thresholds (onset temperature ~200°C) .
Q. What methodologies identify and quantify trace impurities in synthesized this compound?
- Methodological Answer :
- GC-MS Headspace Analysis : Detect volatile byproducts (e.g., unreacted isopropyl iodide) .
- LC-QTOF : Identify non-volatile impurities (e.g., dimerization products) with high-resolution mass accuracy.
- Limits of Detection (LOD) : Calibrate using spiked samples with known impurity concentrations.
Key Considerations for Experimental Design
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
